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Compound of Interest

Compound Name: 6-Phenylnicotinaldehyde

CAS No.: 63056-20-2

Cat. No.: B1362089 Get Quote

CAS Registry Number: 63056-20-2 Molecular Formula: Cngcontent-ng-c2307461527=""

_nghost-ng-c2764567632="" class="inline ng-star-inserted">

H

NO Molecular Weight: 183.21 g/mol [1]

Executive Summary & Applications
6-Phenylnicotinaldehyde is a substituted pyridine derivative characterized by an aldehyde

group at the C3 position and a phenyl ring at the C6 position. It serves as a pivotal intermediate

in the synthesis of:

Iridium(III) Complexes: Used as a cyclometalating ligand (PNA) for phosphorescent emitters

and photocatalysts.

Medicinal Agents: A precursor for benzimidazole derivatives and other bioactive heterocycles

targeting cardiomyocytes and antitubercular pathways.

Organic Synthesis: A substrate for Wittig olefinations and Schiff base formations.
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The most robust synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This

protocol ensures high regioselectivity and yield, minimizing the formation of homocoupled

byproducts.

Optimized Protocol
Reactants: 6-Bromonicotinaldehyde (or 6-Chloronicotinaldehyde) and Phenylboronic acid.

Catalyst: Pd(PPh

)

(Tetrakis(triphenylphosphine)palladium(0)).

Base/Solvent: K

CO

in DME/Water or Toluene/Ethanol/Water.

Conditions: Reflux at 80–100 °C for 12 hours under Argon atmosphere.

Purification: Silica gel column chromatography (Ethyl Acetate/Hexane).

Reaction Pathway Visualization
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Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of 6-
Phenylnicotinaldehyde.

Spectral Analysis (NMR, IR, MS)[4]
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Proton NMR ( H NMR) Spectroscopy
The

H NMR spectrum in Chloroform-d (CDCl

) exhibits distinct signals for the pyridine ring protons, significantly deshielded by the nitrogen
atom and the electron-withdrawing aldehyde group.

Experimental Data (400 MHz, CDCl

):
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

10.17 Singlet (s) 1H -CHO

Aldehyde proton;

highly

deshielded.

9.16 Doublet (d)* 1H H-2 (Py)

Proton between

N and CHO.

Most deshielded

aromatic.

8.26
Doublet of

Doublets (dd)
1H H-4 (Py)

Ortho to CHO,

meta to N.

Couples with H-5

and H-2.

8.11 Doublet (d) 2H H-2', H-6' (Ph)

Phenyl protons

ortho to the

pyridine ring.

7.94 Doublet (d) 1H H-5 (Py)

Ortho to Phenyl.

Couples with H-4

(

Hz).

7.56 – 7.51 Multiplet (m) 3H H-3',4',5' (Ph)

Remaining

phenyl protons

(meta/para).

*Note: H-2 often appears as a fine doublet (

Hz) due to long-range coupling with H-4.

Carbon NMR ( C NMR) Spectroscopy
Predicted and literature-consistent values for the carbon skeleton.
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Shift (

ppm)
Assignment Notes

190.5 C=O Carbonyl carbon.

161.8 C-6 (Py)
Quaternary carbon attached to

the phenyl ring.

152.1 C-2 (Py)
Carbon adjacent to Nitrogen;

highly deshielded.

137.6 C-4 (Py) Carbon ortho to the aldehyde.

130.5 C-3 (Py)
Quaternary carbon bearing the

aldehyde.

120.5 C-5 (Py)
Carbon adjacent to the phenyl

substitution.

127.0 - 130.0 Phenyl C Aromatic phenyl ring carbons.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl stretch and aromatic vibrations.

1700–1710 cm

: Strong C=O stretching vibration (Aldehyde).

1580–1600 cm

: C=N and C=C aromatic ring stretching.

2720 & 2820 cm

: Weak C-H stretching (Fermi doublet) characteristic of the aldehyde function.

Mass Spectrometry (MS)
Molecular Ion (M
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): m/z 183.2 (Base peak or significant intensity).

Fragmentation Pattern:

m/z 182: [M-H]

(Loss of aldehydic hydrogen).

m/z 154: [M-CHO]

or [M-CO-H]

(Loss of formyl group/CO).

m/z 77: [C

H

]

(Phenyl cation).

Structural Assignment Diagram
The following logic map illustrates how the spectral signals correlate to the specific protons on

the 6-phenylnicotinaldehyde scaffold.
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Caption: Correlation of 1H NMR chemical shifts to specific structural positions on the 6-
phenylnicotinaldehyde molecule.
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Experimental Protocol: Characterization Workflow
To validate the identity of synthesized 6-Phenylnicotinaldehyde, follow this standard operating

procedure (SOP):

Sample Preparation: Dissolve 10 mg of the purified white solid in 0.6 mL of CDCl

(Chloroform-d). Ensure the solution is clear and free of suspended solids.

Acquisition:

Set relaxation delay (d1) to 1.0–2.0 seconds.

Acquire 16–32 scans to ensure high signal-to-noise ratio.

Reference the spectrum to the residual CHCl

peak at 7.26 ppm.

Validation Criteria:

Verify the presence of the aldehyde singlet >10.0 ppm.

Confirm the integration ratio of 1:1:1:1:5 (Aldehyde : H2 : H4 : H5 : Phenyl).

Check for absence of reactant peaks (e.g., lack of broad boronic acid -OH peaks or

aldehyde shifts from 6-bromonicotinaldehyde at different positions).
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PubChem.Compound Summary for 6-Phenylpyridine-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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